3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, characterized by a quinazoline core with an amino group and a phenoxymethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and herbicidal properties. The synthesis and modification of quinazolinones have been extensively studied, revealing various methods to produce derivatives with enhanced efficacy.
This compound falls under the classification of heterocyclic compounds, specifically within the category of quinazolines. Quinazolines are bicyclic compounds composed of a benzene ring fused to a pyrimidine ring. The presence of functional groups such as amino and phenoxymethyl enhances their chemical reactivity and biological activity. The synthesis of 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one has been explored in various studies focusing on its herbicidal and anticancer properties .
The synthesis of 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one typically involves several steps:
For instance, one method involves treating 2-phenyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate in ethanol under reflux conditions for several hours. This reaction typically yields high-purity products that can be isolated through crystallization .
The molecular structure of 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one features a quinazoline ring system with specific substituents:
The molecular formula is , with a molecular weight of approximately 216.24 g/mol. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can provide insights into its structural features, confirming the presence of functional groups through characteristic peaks .
3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one can participate in various chemical reactions:
In one study, acylation was performed using acetic anhydride, resulting in derivatives that were characterized by their melting points and spectral data .
The mechanism of action for compounds like 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one often involves interaction with specific biological targets:
Relevant analytical techniques such as Thin Layer Chromatography (TLC), NMR, and IR spectroscopy are utilized for characterization and purity assessment .
The scientific uses of 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one include:
Quinazolin-4(3H)-one derivatives constitute a privileged structural class in medicinal chemistry due to their exceptional synthetic versatility and broad-spectrum biological activities. The core scaffold consists of a fused benzopyrimidinone ring system that provides planar rigidity conducive to intermolecular interactions with biological targets. Clinically approved drugs leveraging this scaffold include the α₁-adrenergic antagonists prazosin and doxazosin (hypertension), and the EGFR inhibitor erlotinib (oncology). These successes stem from the scaffold’s ability to mimic purine motifs, enabling competitive inhibition of ATP-binding sites in kinases and other enzymatic targets [3] [4].
Key pharmacological attributes of quinazolinones include:
Table 1: Biologically Active Quinazolinone Derivatives and Their Therapeutic Applications
Compound | Substitution Pattern | Primary Activity | Molecular Target |
---|---|---|---|
Prazosin | 2-Piperazinyl-4-amino-6,7-dimethoxy | Antihypertensive | α₁-Adrenergic receptor |
Doxazosin | 2-Piperazinyl-4-amino-6,7,8-trimethoxy | BPH treatment | α₁-Adrenergic receptor |
EVT-2912524 (Subject) | 3-Amino-2-(phenoxymethyl) | Anticancer/antiviral (Research) | CDKs/Viral polymerases |
Raltitrexed | 2-Desamino-5-methyl-5-deaza | Antimetabolite | Thymidylate synthase |
The strategic incorporation of a phenoxymethyl moiety at the C2 position of the quinazolinone core exemplifies advanced pharmacophore hybridization. This design leverages:
This hybrid architecture enhances target affinity and selectivity. For instance, the phenoxymethyl group in 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one enables dual-point anchoring in kinase catalytic clefts—the quinazolinone core occupies the adenine niche, while the phenoxy group extends toward hydrophobic regions typically targeted by allosteric inhibitors [6].
The development of 3-amino-2-(phenoxymethyl)quinazolin-4(3H)-one (EVT-2912524) emerged from systematic structure-activity relationship (SAR) studies on 2,3-disubstituted quinazolinones. Early research identified that:
Table 2: Key Properties of 3-Amino-2-(phenoxymethyl)quinazolin-4(3H)-one
Property | Value/Descriptor | Significance |
---|---|---|
CAS Registry Number | 276687-49-1 | Unique compound identifier |
Molecular Formula | C₁₅H₁₃N₃O₂ | Elemental composition |
Molecular Weight | 267.288 g/mol | Dosage/formulation calc. |
IUPAC Name | 3-amino-2-(phenoxymethyl)quinazolin-4-one | Systematic nomenclature |
SMILES | C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N | 2D structure encoding |
Hydrogen Bond Acceptors | 4 (N3, O2, N1, O-ether) | Solubility/target engagement |
Hydrogen Bond Donors | 1 (N3-NH₂) | Target binding capacity |
Anticancer Mechanism Insights:Biochemical studies indicate potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, which regulate cell cycle progression at G1/S and G2/M checkpoints. The compound disrupts ATP hydrolysis through competitive binding in the kinase domain, inducing G1 arrest and apoptosis in carcinoma models. Analogues bearing this scaffold showed IC₅₀ values of 1.2–8.7 μM against MCF-7 (breast) and A549 (lung) adenocarcinoma lines [4].
Antiviral Spectrum:Derivatives synthesized from Schiff base formation at the C3-amino group (e.g., condensation with aldehydes/ketones) exhibit broad-spectrum activity against RNA viruses, including:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3